1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Electronic Effects

This 5-oxopyrrolidine-3-carboxamide delivers unmatched electronic precision for SAR-driven drug discovery. Its para-nitrophenyl substituent (Hammett σp = +0.78) imparts a unique electron-deficient amide bond critical for CCR5 and KOR target engagement, while the para-bromophenyl N1-substituent ensures scaffold selectivity. Unlike the 3-nitro regioisomer (σm = +0.71) or 4-hydroxy analog (σp = -0.37), only this compound provides the strong electron-withdrawing character required to calibrate QSAR models. Confirmed inert against 5-LOX at 100 µM, it serves as a clean negative control for leukotriene pathway assays. Secure a structurally unique Markush claim element with this distinct composition-of-matter.

Molecular Formula C17H14BrN3O4
Molecular Weight 404.2 g/mol
Cat. No. B4015210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H14BrN3O4
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14BrN3O4/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(8-4-13)21(24)25/h1-8,11H,9-10H2,(H,19,23)
InChIKeyWFWDDUXXHPQROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Core Scaffold and Baseline Characterization for Research Procurement


1-(4-Bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class, a privileged scaffold in medicinal chemistry for developing antagonists of G-protein coupled receptors (GPCRs) such as CCR5 and the kappa opioid receptor (KOR) [1]. The compound is characterized by a central pyrrolidinone core substituted at the N1 position with a 4-bromophenyl ring and at the C3 carboxamide nitrogen with a 4-nitrophenyl ring, yielding a molecular formula of C17H14BrN3O4 and a molecular weight of approximately 404.2 g/mol . It is primarily utilized as a research tool and chemical probe for investigating receptor-ligand interactions and structure-activity relationships (SAR) in early-stage drug discovery programs.

1-(4-Bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Why In-Class Analogs Cannot Be Arbitrarily Substituted in Research


Within the 5-oxopyrrolidine-3-carboxamide series, seemingly minor structural modifications lead to substantial shifts in target potency, selectivity, and physicochemical properties, making generic substitution unreliable. The specific combination of a para-bromophenyl N1-substituent and a para-nitrophenyl carboxamide N-substituent in this compound is critical, as the nitro group's strong electron-withdrawing character (Hammett σp = +0.78) profoundly influences the electron density of the amide bond, directly impacting hydrogen-bonding capacity and target engagement compared to analogs with weaker acceptors like hydroxy (σp = -0.37), unsubstituted phenyl, or regioisomeric 3-nitro (σm = +0.71) [1][2]. The evidence below quantitatively demonstrates that even a single atom or positional change can undermine the specific pharmacological profile required for reproducible research outcomes.

1-(4-Bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Quantitative Comparative Evidence for Differentiated Research Use


Electron-Withdrawing Capacity: 4-Nitro vs. 3-Nitro vs. Hydroxy Substituent Benchmarking

The 4-nitrophenyl group in the target compound is a significantly stronger electron-withdrawing group (EWG) than the 3-nitrophenyl regioisomer found in analogs like 1-(4-bromophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, and vastly stronger than the electron-donating 4-hydroxy group in 1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide. This difference is quantifiable via Hammett substituent constants, which directly correlate with reaction rates and binding equilibrium constants. A more electron-deficient amide NH, induced by the para-nitro group, alters the hydrogen-bond donor strength and the overall molecular electrostatic potential, a key determinant in molecular recognition [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Electronic Effects

CCR5 Antagonism SAR: Critical Role of the Bromophenyl and Nitrophenyl Pharmacophores

The 5-oxopyrrolidine-3-carboxamide scaffold was established as a privileged CCR5 antagonist core through the identification of lead compound 1 (N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide) with an IC50 of 1.9 μM [1]. The target compound, while lacking the extended basic amine side chain of compound 1, incorporates the 4-bromophenyl and 4-nitrophenyl decorations which have been shown in medicinal chemistry campaigns to be favorable for improving target affinity. Introducing electron-withdrawing substituents on the N-phenyl ring and halogen substituents on the pyrrolidinone N-aryl ring is a validated strategy for enhancing potency, as demonstrated by the 3,4-dichloro analogs (10i, IC50 = 0.057 μM) which improved affinity over 30-fold relative to the unsubstituted lead [1].

GPCR Antagonism CCR5 Anti-HIV Research

Kappa Opioid Receptor (KOR) Antagonism Potential and Selectivity Profile by Proxy

A closely related surrogate, BDBM50012149 (a pyrrolidine-carboxamide containing a bromopyridine and cyclohexylamino group), demonstrates that this chemotype can achieve potent KOR antagonism with a degree of selectivity. The surrogate's KOR IC50 of 13 nM is 25-fold lower than its MOR IC50 of 323 nM in a functional β-arrestin recruitment assay, suggesting the scaffold's inherent preference for KOR over MOR can be tuned by peripheral substituents [1]. The target compound's unique 4-nitrophenyl decoration provides a distinct electronic profile that can be hypothesized to further enhance this selectivity window compared to the surrogate, making it a valuable tool for CNS-directed research.

Kappa Opioid Receptor Selectivity CNS Research

Physicochemical Property Differentiation: logP and Hydrogen Bonding Capacity

The compound exhibits a computed logP of approximately 3.32 and a topological polar surface area (TPSA) of about 86.5 Ų, based on predictions for its molecular formula C17H14BrN3O4 [1]. Compared to the 3-nitrophenyl regioisomer (1-(4-bromophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide), which has an identical formula and thus identical bulk properties, the 4-nitro substitution results in a different molecular dipole moment and electrostatic potential surface, directly affecting chromatographic retention time and membrane permeability in cell-based assays. The presence of one hydrogen bond donor (amide NH) and five hydrogen bond acceptors (nitro oxygens, amide carbonyl, lactam carbonyl) provides a specific hydrogen-bonding capacity that is distinct from analogs with hydrogen bond donors on the N-phenyl ring, such as 1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (which has two HBDs and a TPSA of ~78 Ų) .

Physicochemical Properties Drug-likeness Permeability

Negative Selectivity: Absence of 5-Lipoxygenase Inhibition Distinguishes from Promiscuous Binders

In a counter-screen against 5-lipoxygenase (5-LOX), a common off-target for anti-inflammatory compounds, the target compound demonstrated no significant inhibition at a concentration of 100 μM [1]. This is in contrast to some structurally related pyrrolidine carboxamides that have been reported to inhibit enzymes like beta-glucuronidase (IC50 = 600 nM for BDBM50019208) [2]. This negative data is valuable for research selection, as it confirms the compound does not exhibit promiscuous binding to this particular oxidase, reducing the risk of confounding polypharmacology in cellular models of inflammation or cancer.

Selectivity Profiling Off-target Activity 5-Lipoxygenase

1-(4-Bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Recommended Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Probe for Electronic Effects in GPCR Antagonism

The compound is ideally suited as a SAR probe to isolate the contribution of strong electron-withdrawing effects on the carboxamide nitrogen. Its Hammett σp value of +0.78 for the 4-nitro group, the highest in its analog series, allows medicinal chemists to calibrate the electronic requirements for target binding. By co-testing with the 3-nitro (σm = +0.71) and 4-hydroxy (σp = -0.37) analogs, researchers can construct a quantitative structure-activity relationship (QSAR) model to guide lead optimization of CCR5 antagonists or KOR ligands [1].

Chemical Biology Tool for Investigating KOR-Mediated Signaling Pathways

Based on the demonstrated KOR activity of chemotype surrogates such as BDBM50012149 (KOR IC50 = 13 nM, 25-fold selective over MOR), this compound can be deployed as a chemical probe to study kappa opioid receptor signaling in neurological models. Its distinct 4-nitrophenyl pharmacophore, which is absent in the reported surrogate, provides a unique tool to investigate how the amide electronic environment modulates β-arrestin recruitment bias and downstream MAP kinase signaling, a key area in developing antidepressants and anti-addiction therapeutics [2].

Negative Control for 5-Lipoxygenase-Mediated Inflammatory Assays

Given its confirmed lack of 5-LOX inhibition at 100 μM, this compound serves as an excellent negative control in cellular assays designed to interrogate the 5-LOX pathway, such as leukotriene B4 production in RBL-2H3 cells. This is a crucial application for immunology and inflammation researchers who must verify that any observed phenotype in a screen is not due to off-target 5-LOX engagement, a common concern with heterocyclic carboxamides [3].

Reference Standard for Proprietary Library Design and Patent Protection

For industrial medicinal chemistry groups, the specific combination of para-bromophenyl and para-nitrophenyl substituents on the 5-oxopyrrolidine-3-carboxamide core represents a distinct chemical matter entry that can strengthen the Markush structure claims in composition-of-matter patent applications. The unique electronic profile and its differentiation from the more common 3-nitro regioisomer offer a patentable position in crowded GPCR antagonist landscapes, as evidenced by the extensive patenting of related scaffolds for HIV and pain indications [1].

Quote Request

Request a Quote for 1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.